

Application Notes and Protocols for Studying GPR39 in Patch Clamp Experiments

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Compound of Interest

Compound Name: CM-39

Cat. No.: B1669261

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Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for utilizing patch clamp electrophysiology to investigate the function and modulation of the G protein-coupled receptor 39 (GPR39). Initially referenced as **CM-39**, it is presumed the intended target is GPR39, a zinc-sensing receptor implicated in a variety of physiological processes through its interaction with multiple signaling cascades and modulation of ion channels and transporters.

GPR39 is a class A G protein-coupled receptor (GPCR) that is endogenously activated by zinc ions (Zn^{2+})[1]. It is coupled to several G protein subtypes, including G α_q , G α_s , and G $\alpha_{12/13}$, leading to the activation of diverse downstream signaling pathways[2]. This promiscuous coupling allows GPR39 to influence a wide range of cellular functions, including ion homeostasis, making it a pertinent target for electrophysiological investigation using the patch clamp technique.

Data Presentation

Quantitative Data for GPR39 Agonists

Compound	Receptor	EC50	Reference
TC-G 1008	Rat GPR39	0.4 nM	[3] [4] [5] [6] [7]
TC-G 1008	Human GPR39	0.8 nM	[3] [4] [5] [6] [7]
Zinc (Zn ²⁺)	GPR39	~22 µM (in COS-7 cells)	[2]

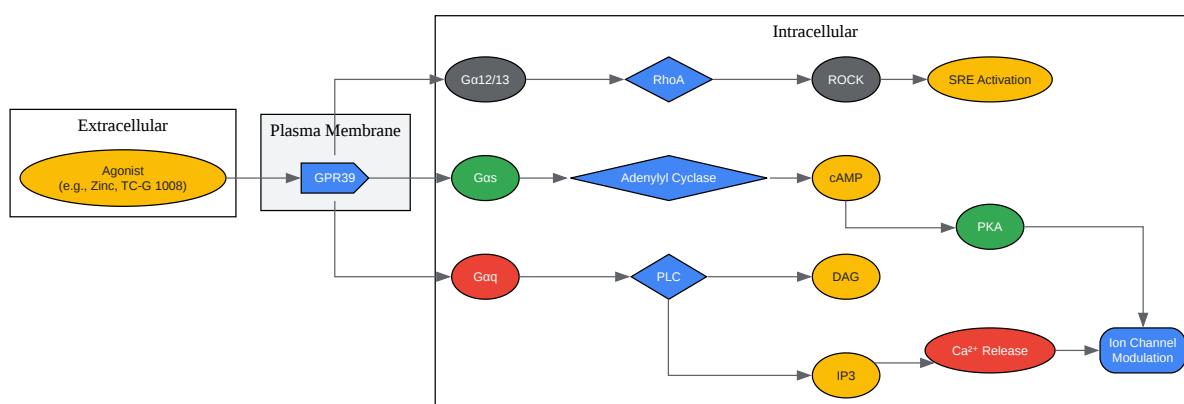
Reported Effects of GPR39 Activation on Ion Channels and Transporters in Patch Clamp Studies

Ion Channel/Transporter	Cell Type	Effect of GPR39 Activation	Quantitative Change	Reference
TMEM16A (Calcium-activated Chloride Channel)	Intestinal Fibroblast-Like Cells	Induction of large chloride currents and membrane depolarization.	Peak current of ~1736 pA at +80 mV.	[8] [9] [10]
Glycine Receptor (GlyR) α1	HEK293T cells	Potentiation of whole-cell currents evoked by glycine.	Significant increase in current amplitude.	[11]
K ⁺ /Cl ⁻ Cotransporter 2 (KCC2)	Hippocampal Neurons	Enhanced KCC2 activity and surface expression, leading to a hyperpolarizing shift in the GABA-A reversal potential.	Not explicitly quantified in patch clamp recordings but inferred from functional assays.	[12] [13] [14] [15]

Signaling Pathways and Experimental Workflow

GPR39 Signaling Pathways

Activation of GPR39 by agonists such as zinc or TC-G 1008 initiates multiple downstream signaling cascades through its interaction with different G proteins. The following diagram illustrates the primary pathways.

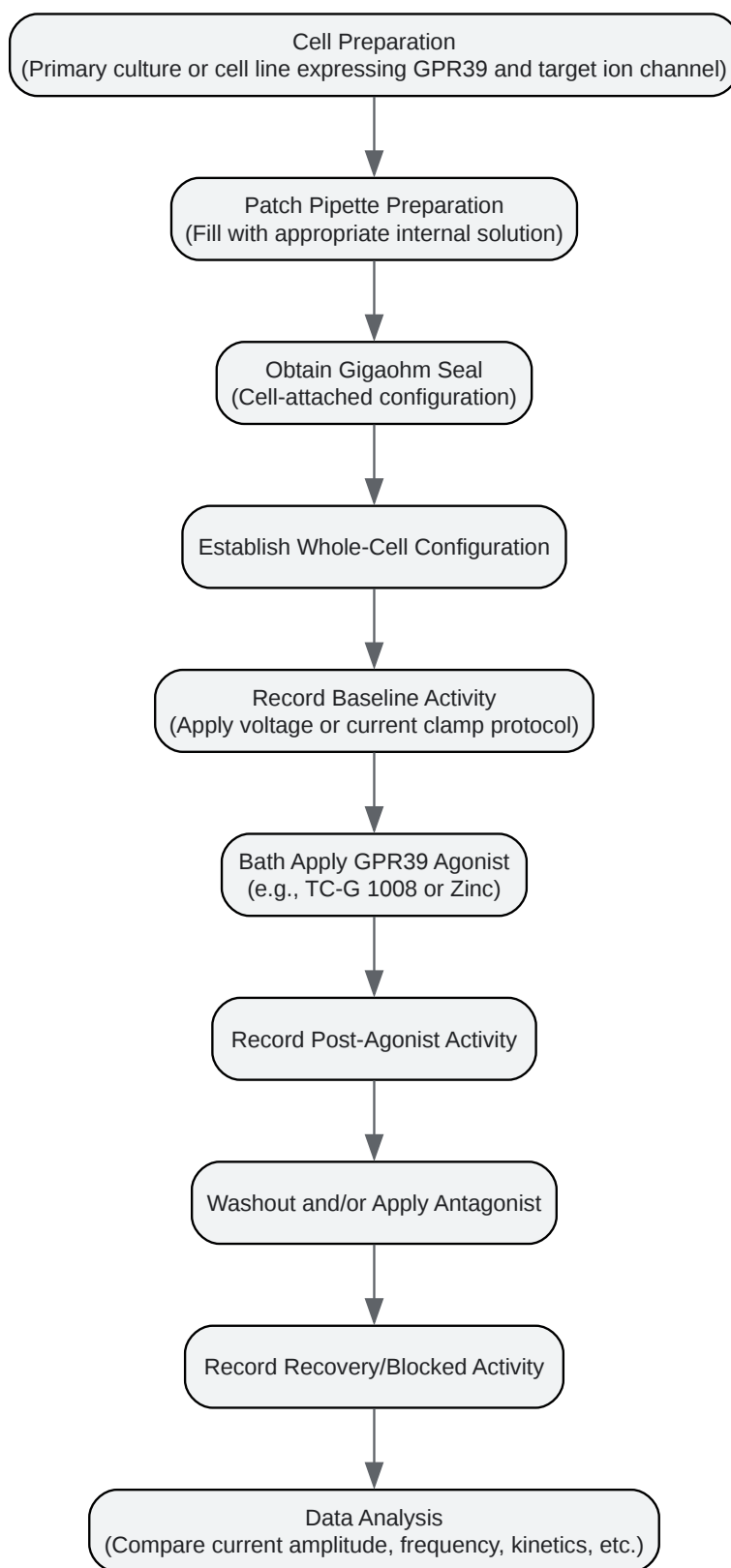


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Caption: GPR39 signaling pathways.

General Experimental Workflow for Patch Clamp Analysis of GPR39 Modulation

The following diagram outlines a typical workflow for investigating the effects of GPR39 activation on ion channel activity using the whole-cell patch clamp technique.



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Caption: Patch clamp experimental workflow.

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of GPR39-Mediated Modulation of TMEM16A Currents

This protocol is adapted from studies investigating the coupling of GPR39 to the calcium-activated chloride channel TMEM16A in intestinal fibroblast-like cells[8][9][10].

1. Cell Preparation:

- Culture primary intestinal fibroblast-like cells or a suitable cell line (e.g., HEK293) stably co-expressing human GPR39 and TMEM16A.
- Plate cells on glass coverslips suitable for patch clamp recording 24-48 hours before the experiment.

2. Solutions:

- External Solution (HBSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution: 145 mM KCl, 1 mM MgCl_2 , 10 mM HEPES, 10 mM EGTA; pH adjusted to 7.3 with KOH.
- GPR39 Agonist Stock: Prepare a 10 mM stock solution of TC-G 1008 in DMSO. Prepare a 100 mM stock solution of ZnCl_2 in sterile water.

3. Patch Clamp Recording:

- Place a coverslip with cells in the recording chamber and perfuse with external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 M Ω when filled with internal solution.
- Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 G Ω).

- Rupture the membrane patch with a brief pulse of suction to establish the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Apply a voltage ramp protocol from -100 mV to +100 mV over 200 ms to elicit TMEM16A currents.
- Record baseline currents for at least 3-5 minutes.
- Bath apply the GPR39 agonist (e.g., 1-100 nM TC-G 1008 or 10-100 μ M Zn^{2+}). The EC_{50} for Zn^{2+} can vary by cell type[1].
- Record currents in the presence of the agonist.
- To confirm the involvement of TMEM16A, a specific antagonist such as CaCCinh-A01 can be co-applied.

4. Data Analysis:

- Measure the peak outward current amplitude at a specific depolarizing potential (e.g., +80 mV) before and after agonist application.
- Construct current-voltage (I-V) relationship plots to observe any changes in the reversal potential.
- Perform statistical analysis to determine the significance of the agonist-induced effect.

Protocol 2: Whole-Cell Voltage Clamp Recording of GPR39-Mediated Modulation of Glycine Receptors

This protocol is based on findings that GPR39 can potentiate glycine receptor (GlyR) currents[11].

1. Cell Preparation:

- Use HEK293T cells transiently or stably co-expressing the desired GlyR subunit (e.g., $\alpha 1$) and GPR39.

- Plate cells on glass coverslips 24-48 hours prior to recording.

2. Solutions:

- External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , 10 mM HEPES, 10 mM Glucose; pH 7.4.
- Internal (Pipette) Solution: 140 mM CsCl, 4 mM MgCl_2 , 10 mM EGTA, 10 mM HEPES, 4 mM ATP-Mg; pH 7.2 with CsOH. (Using a cesium-based internal solution helps to block potassium channels).
- Agonist Stocks: Prepare a stock solution of Glycine (e.g., 100 mM in water). Prepare a stock solution of TC-G 1008 (10 mM in DMSO).

3. Patch Clamp Recording:

- Transfer a coverslip to the recording chamber and perfuse with external solution.
- Use patch pipettes with a resistance of 3-5 M Ω .
- Establish a whole-cell recording configuration as described in Protocol 1.
- Hold the membrane potential at -60 mV.
- Apply a brief puff of glycine (e.g., 100 μM) to the cell using a picospritzer to evoke a baseline GlyR-mediated current.
- After recording a stable baseline, pre-incubate the cell with a GPR39 agonist (e.g., 10 nM TC-G 1008) by adding it to the perfusion solution for 2-5 minutes.
- In the continued presence of the GPR39 agonist, re-apply the glycine puff and record the potentiated current.
- A washout period should be performed to observe the reversal of the effect.

4. Data Analysis:

- Measure the peak amplitude of the glycine-evoked currents before and after the application of the GPR39 agonist.
- Calculate the percentage of potentiation.
- Analyze the kinetics of the current (e.g., activation and deactivation time constants) to see if they are altered by GPR39 activation.

Concluding Remarks

The protocols and data presented here provide a framework for investigating the role of GPR39 in modulating ion channel function. Given the diverse signaling capabilities of GPR39, it is crucial to consider the specific cellular context and the expression of downstream effectors when designing and interpreting patch clamp experiments. The use of specific agonists like TC-G 1008, in conjunction with genetic tools such as siRNA or knockout models, will be invaluable in elucidating the precise mechanisms by which GPR39 influences cellular electrophysiology.

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